Bienvenue dans la boutique en ligne BenchChem!

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide

Lipophilicity Physicochemical property Drug design

CAS 1448053-21-1 is the sole ortho-alkoxybenzamide member of the congeneric pyrazole-thiazole-ethyl-benzamide series. Its 2-ethoxy substituent confers intermediate lipophilicity (XLogP3=2.9), CNS drug-likeness, and unique H-bonding vs. unsubstituted, methylthio, or dimethylamino analogs. Essential for head-to-head ELOVL1 inhibition (CNS VLCFA reduction), EP1 antagonism SAR, and QSAR model development. Generic substitution risks unpredictable potency and ADME shifts. Coordinate procurement with the analog matrix (CAS 1428380-41-9 etc.) to control for scaffold SAR. For non-human research use only.

Molecular Formula C17H18N4O2S
Molecular Weight 342.42
CAS No. 1448053-21-1
Cat. No. B2908178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide
CAS1448053-21-1
Molecular FormulaC17H18N4O2S
Molecular Weight342.42
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)N3C=CC=N3
InChIInChI=1S/C17H18N4O2S/c1-2-23-15-7-4-3-6-14(15)16(22)18-10-8-13-12-24-17(20-13)21-11-5-9-19-21/h3-7,9,11-12H,2,8,10H2,1H3,(H,18,22)
InChIKeyWRBFAUUZVNTGRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide (CAS 1448053-21-1): Compound Identity, Physicochemical Profile, and Research-Grade Sourcing Baseline


N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide (CAS 1448053-21-1) is a synthetic, heterocyclic small molecule with the molecular formula C₁₇H₁₈N₄O₂S and a molecular weight of 342.42 g·mol⁻¹ [1]. Its structure integrates three pharmacophoric elements—a 2-ethoxybenzamide group, a thiazole ring, and a 1H-pyrazole moiety—connected via an ethyl linker . Computed physicochemical properties include an XLogP3-AA of 2.9, a topological polar surface area (TPSA) of 97.3 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and seven rotatable bonds [1]. These properties place the compound in a physicochemical space consistent with CNS drug-likeness and oral bioavailability potential, though experimental validation is absent. The compound is catalogued by several research-chemical suppliers (A2B Chem as BJ43527, BenchChem as B2908178, EvitaChem as EVT-3045252) and is designated for non-human research use only . As of the knowledge cutoff, no peer-reviewed primary research article or patent specifically studying this compound as a discrete entity has been identified; differentiation evidence is therefore drawn from structurally proximal analogs and scaffold-level data.

Why Generic Substitution Fails for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide: Ortho‑Ethoxybenzamide Modulation of Lipophilicity, Conformation, and Target Engagement Within the Pyrazole-Thiazole Amide Series


Within the cluster of pyrazole-thiazole-ethyl-benzamide analogs (CAS 1428380-41-9, 1428358-26-2, 1428357-88-3, 1428365-62-1, among others), the ortho-substituent on the benzamide ring is the sole structural variable distinguishing these compounds from one another. This substitution dictates computed lipophilicity (XLogP3-AA = 2.9 for the 2-ethoxy analog vs. ~2.1 for the unsubstituted benzamide), hydrogen-bonding capacity, and conformational dynamics [1][2]. In the EP1 receptor antagonist series (Atobe et al., 2013), SAR studies on 2-(1H-pyrazol-1-yl)thiazole derivatives demonstrated that even modest modifications to the amide-bearing aromatic ring produced order-of-magnitude shifts in antagonist potency and oral pharmacokinetic profiles [3]. Similarly, in the ELOVL1 inhibitor chemotype (Come et al., 2021), thiazole‑amide analogs showed that small substituent changes on the benzamide ring critically influenced CNS penetration and in vivo target engagement [4]. Generic substitution within this analog series therefore risks unpredictable alterations in potency, selectivity, ADME properties, and biological outcome. Researchers requiring a pyrazole-thiazole-amide scaffold with an ortho-alkoxybenzamide moiety—offering intermediate lipophilicity between the unsubstituted and the dimethylamino analogs—must procure the specific compound CAS 1448053-21-1 rather than assuming interchangeability.

Quantitative Differentiation Evidence for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide (CAS 1448053-21-1): Comparator-Anchored Data Across Six Dimensions


Lipophilicity Differentiation: XLogP3-AA of 2-Ethoxybenzamide Analog vs. Unsubstituted, Methylthio, and Dimethylamino Analogs

Among the structurally characterized analogs sharing the N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide core, the 2-ethoxy substitution on the benzamide ring confers a computed XLogP3-AA of 2.9, which is intermediate between the unsubstituted benzamide analog (XLogP3-AA ~2.1) and the 3-dimethylamino analog (XLogP3-AA ~2.4) [1][2]. The 2-methylthio analog (CAS 1428358-26-2) has a computed XLogP3-AA of approximately 3.1, while the 4-trifluoromethoxy analog is more lipophilic [3]. This places the 2-ethoxy analog in a moderate lipophilicity range that, based on class-level SAR from the EP1 antagonist optimization program (Atobe et al., 2013), correlates with balanced oral absorption and metabolic stability—both properties being sensitive to even 0.5-unit shifts in logP within this scaffold [4].

Lipophilicity Physicochemical property Drug design

Hydrogen Bond Acceptor Capacity: Ortho-Ethoxy Group Introduces an Additional HBA vs. Unsubstituted and Methylthio Analogs

The 2-ethoxy substituent adds one oxygen atom to the benzamide pharmacophore, increasing the computed hydrogen bond acceptor (HBA) count to 5, compared with 4 for the unsubstituted benzamide analog (CAS 1428380-41-9) and 4 for the 2-methylthio analog (CAS 1428358-26-2) [1][2]. The hydrogen bond donor (HBD) count remains 1 across all four analogs. The topological polar surface area (TPSA) of 97.3 Ų for the 2-ethoxy analog is comparable to that of the 3-dimethylamino analog (~95–100 Ų) and larger than the unsubstituted analog (~80–85 Ų) [3]. In the context of the EP1 antagonist chemotype (Atobe et al., 2013; SAR-based optimization, 2013), the introduction of hydrogen-bond-accepting substituents on the benzamide ring was shown to modulate both receptor binding affinity and selectivity profiles, with compound 12 and compound 25 exhibiting distinct SAR trajectories depending on the nature and position of the HBA group [4].

Hydrogen bonding Pharmacophore Molecular recognition

Scaffold-Level Insecticidal Activity: Pyrazole-Amide-Thiazole Chemotype Demonstrates 100% Mortality Against Mythimna separata at 500 μg/mL

A series of 18 novel pyrazole amide derivatives containing a thiazole unit, structurally related to the target compound, were synthesized and evaluated for insecticidal activity by Liang et al. (2020) [1]. All 18 target compounds exhibited 100% insecticidal activity against Mythimna separata (oriental armyworm) at a concentration of 500 μg/mL. Seven compounds showed 70%–100% efficacy against Aphis spp. (aphids) at 500 μg/mL, and three compounds demonstrated 40%–50% efficacy against Tetranychus cinnabarinus (carmine spider mite) at the same concentration [1]. The pyrazole-thiazole-amide scaffold is therefore validated as a productive starting point for insecticide discovery. While the specific compound CAS 1448053-21-1 was not among the 18 compounds tested by Liang et al., it shares the identical core scaffold and differs only in the substitution pattern on the benzamide ring, making it a logical extension candidate for SAR exploration in agrochemical research.

Insecticidal activity Crop protection Pyrazole amide

Scaffold-Level Antifungal Activity: Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors with EC₅₀ Values as Low as 1.77 mg/L Against Valsa mali

Li et al. (2023) reported the design, synthesis, and antifungal evaluation of a series of pyrazole carboxamide thiazole derivatives as succinate dehydrogenase (SDH) inhibitors [1]. Compound 6i exhibited an EC₅₀ of 1.77 mg/L against Valsa mali, 5.2-fold more potent than the commercial fungicide boscalid (EC₅₀ = 9.19 mg/L). Compound 23i showed an EC₅₀ of 3.79 mg/L against Rhizoctonia solani [1]. While these compounds are carboxamide-linked (rather than ethyl-linked) pyrazole-thiazoles and therefore not direct structural comparators, they establish the broader pyrazole-thiazole-amide chemotype as a productive antifungal scaffold with validated SDH target engagement [1]. The target compound (CAS 1448053-21-1) offers a distinct connectivity (ethyl spacer between thiazole and benzamide) that may confer differential binding kinetics or resistance profiles relative to the carboxamide series.

Antifungal activity SDH inhibitor Crop protection

Scaffold-Level ELOVL1 Inhibition: Pyrazole-Thiazole Amides Reduce C26:0 VLCFA by 65% in Brain Tissue in an In Vivo ALD Mouse Model

Come et al. (2021) described the discovery and optimization of pyrazole amides as inhibitors of ELOVL1, the enzyme responsible for synthesizing very long chain fatty acids (VLCFAs) implicated in X-linked adrenoleukodystrophy (ALD) pathology [1]. The optimized compound 27—a pyrazole-thiazole amide—demonstrated selective ELOVL1 inhibition, reducing C26:0 VLCFA concentrations to near-wild-type levels in blood and achieving up to 65% reduction in brain tissue in a mouse model of ALD [1]. Compound 27 also exhibited favorable CNS penetration and in vivo pharmacokinetics [1]. While the specific structure of compound 27 was not disclosed as CAS 1448053-21-1, the shared pyrazole-thiazole-amide scaffold architecture suggests that the 2-ethoxybenzamide analog could serve as a structurally differentiated probe for ELOVL1 SAR exploration, particularly given that the ortho-ethoxy group may influence CNS partitioning and metabolic stability differently than the substituents present in compound 27.

ELOVL1 inhibition Very long chain fatty acids Adrenoleukodystrophy

Proximity to EP1 Receptor Antagonist Pharmacophore: Ortho-Ethoxybenzamide Substitution Maps to a Region of High SAR Sensitivity

In the EP1 receptor antagonist optimization program (Atobe et al., 2013), two sequential publications described the hit-to-lead evolution of 2-(1H-pyrazol-1-yl)thiazole derivatives [1][2]. Compound 12 (from the initial series) and compound 25 (from the SAR-optimized series) were identified as the most potent EP1 antagonists, with good oral pharmacokinetics. The SAR revealed that modifications to the aromatic amide portion of the molecule produced pronounced effects on both antagonist potency and selectivity over other prostanoid receptors [1]. The target compound CAS 1448053-21-1 differs from compound 12 and compound 25 in having an ethyl spacer between the thiazole and benzamide, as well as an ortho-ethoxy substituent. These structural variations place the compound at an unexplored node in the EP1 antagonist SAR landscape, where the 2-ethoxy group could potentially engage in hydrogen bonding with receptor residues, analogous to interactions observed in the SDH inhibitor docking studies [3].

EP1 receptor antagonist Overactive bladder Pain

Priority Application Scenarios for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide in Scientific Procurement and Research Deployment


ELOVL1 Inhibitor CNS Lead Optimization: Evaluating Ortho-Alkoxybenzamide Scaffolds for Improved Brain Penetration and VLCFA Reduction

The demonstration by Come et al. (2021) that pyrazole-thiazole amides can inhibit ELOVL1 and reduce C26:0 VLCFA in the CNS by up to 65% in vivo [1] establishes a compelling rationale for further scaffold exploration. CAS 1448053-21-1, with its 2-ethoxy substituent (XLogP3-AA = 2.9, within CNS drug-like range) and five HBA sites, is a structurally differentiated candidate for head-to-head comparison with compound 27 in ELOVL1 enzymatic assays, cellular VLCFA reduction assays (ALD patient fibroblasts), and CNS pharmacokinetic studies. The ortho-ethoxy group may modulate P-glycoprotein efflux susceptibility or metabolic soft spots in ways distinct from the substituents present in the published lead series.

Insecticide SAR Expansion: Introducing an Ortho‑Ethoxy HBA into the Pyrazole‑Thiazole‑Amide Scaffold Validated by Liang et al. (2020)

Liang et al. (2020) demonstrated 100% mortality against Mythimna separata for all 18 pyrazole-thiazole-amide compounds tested at 500 μg/mL [2]. CAS 1448053-21-1 differs from the published series in bearing a 2-ethoxybenzamide rather than the substituted pyrazole-carboxamide variants explored. This compound can be deployed in insecticidal bioassays (M. separata, Aphis spp., Tetranychus cinnabarinus) to determine whether the ortho-alkoxy modification improves potency, expands the pest spectrum, or alters the environmental fate profile relative to the benchmark compounds from the Liang et al. series.

EP1 Receptor Antagonist Pharmacophore Extension: Probing Ortho-Substituent Effects on Potency and Selectivity

The EP1 antagonist optimization by Atobe et al. (2013) identified compound 12 and compound 25 as the most promising leads, with significant SAR sensitivity at the benzamide ring [3]. CAS 1448053-21-1 extends this pharmacophore by introducing an ethyl spacer between the thiazole and benzamide (rather than a direct bond) and an ortho-ethoxy substituent. Procurement enables EP1 receptor binding assays and functional antagonist assays (calcium flux, reporter gene) to determine whether this connectivity pattern and substitution confer advantages in potency, subtype selectivity (EP1 vs. EP2/EP3/EP4), or oral pharmacokinetics over the published leads.

Physicochemical Property Comparator: Benchmarking the 2-Ethoxy Analog Within the Pyrazole-Thiazole-Benzamide Congeneric Series

The congeneric series comprising the unsubstituted (CAS 1428380-41-9), 2-methylthio (CAS 1428358-26-2), 3-dimethylamino (CAS 1428357-88-3), and 4-trifluoromethoxy (CAS 1428365-62-1) analogs, together with CAS 1448053-21-1, constitutes a systematic matrix for studying the impact of benzamide ortho-substitution on experimental logD, aqueous solubility, metabolic stability (microsomal clearance), plasma protein binding, and permeability (PAMPA or Caco-2). The 2-ethoxy compound fills a critical gap in this matrix as the only ortho-alkoxy representative, enabling property-based drug design and QSAR model development. No single vendor currently offers all five analogs as a pre-assembled panel; coordinated procurement is essential .

Quote Request

Request a Quote for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.